N-(2-furylmethyl)-8-quinolinesulfonamide

PKM2 pyruvate kinase cancer metabolism

Generic 8-quinolinesulfonamide datasets (PKM2, NPP1/3) cannot predict the activity of this furan-substituted analogue. Direct measurement is essential. - **Differentiation:** Furan ring provides H-bond acceptor properties absent in benzyl/triazole analogues; use for scaffold-hopping SAR. - **Utility:** Serves as a negative control to confirm substituent-dependent target engagement (requires in-house dose-response). - **Supply:** Available as ≥95% purity; batch COA requires independent verification.

Molecular Formula C14H12N2O3S
Molecular Weight 288.32g/mol
Cat. No. B495173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-furylmethyl)-8-quinolinesulfonamide
Molecular FormulaC14H12N2O3S
Molecular Weight288.32g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=CO3)N=CC=C2
InChIInChI=1S/C14H12N2O3S/c17-20(18,16-10-12-6-3-9-19-12)13-7-1-4-11-5-2-8-15-14(11)13/h1-9,16H,10H2
InChIKeyTVLIRVZFDURESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Furylmethyl)-8-quinolinesulfonamide: Identity & Sourcing


N-(2-Furylmethyl)-8-quinolinesulfonamide (CAS 324044-96-4; molecular formula C₁₄H₁₂N₂O₃S; molecular weight 288.32 g·mol⁻¹) is a quinoline-8-sulfonamide derivative bearing an N-(furan-2-ylmethyl) substituent [1]. Basic physicochemical descriptors include a calculated logP of approximately 2.4, two rotatable bonds, a topological polar surface area of roughly 63.3 Ų, two hydrogen-bond donors, and three hydrogen-bond acceptors [2]. Available from multiple catalogue-based suppliers, typical purity specifications are ≥95%, but no formal certificate-of-analysis-linked biological characterisation has been identified in the peer-reviewed literature for this precise compound to date.

Uncharacterized quinoline-8-sulfonamide scaffold; suitable as SAR starting point or scaffold-hopping probe.
No peer-reviewed biological target data; activity must be profiled in-house.
Class-level inference only
Available at ≥95% purity from catalogue suppliers; independent COA verification required.

N-(2-Furylmethyl)-8-quinolinesulfonamide: Substitution Risks


Multiple 8-quinolinesulfonamide congeners have been profiled as PKM2 modulators [1], NPP1/3 inhibitors [2], or dual MDM2/XIAP ligands [3], but none of these datasets include the furan-2-ylmethyl-substituted variant. The electronic, steric, and hydrogen-bonding properties of the furan ring can independently influence target engagement, selectivity, and pharmacokinetics; the anti-inflammatory 8-quinolinesulfonamide TLR4/MD-2 programme, for instance, showed that a single substituent change altered IC₅₀ by >10-fold [4]. Consequently, assuming that N-(2-furylmethyl)-8-quinolinesulfonamide will recapitulate the activity of a methyl-, benzyl-, or triazole-substituted analogue introduces unquantifiable risk into any experiment or procurement decision. The evidence below makes this risk explicit.

Target Compound
N-(2-Furylmethyl)-8-quinolinesulfonamide
Furan-2-ylmethyl substituent
Characterized Analogues
Triazole, benzyl, cyclohexylmethyl congeners (PKM2, NPP1/3 data available)
Known IC₅₀ values; published target engagement
Substituent electronic and steric effects can shift target engagement by >10-fold (TLR4/MD-2 series evidence). Furan-2-ylmethyl congener is absent from all published biological datasets; assuming comparable activity introduces unquantifiable experimental risk.

N-(2-Furylmethyl)-8-quinolinesulfonamide: Evidence Gaps


PKM2 Modulation: No Comparator Data

The closest relevant biological dataset comes from Marciniec et al. (2023), who tested a series of 8-quinolinesulfonamides (e.g., compound 9a) for PKM2 modulation in A549 lung cancer cells, reporting reduced intracellular pyruvate levels and selective cytotoxicity [1]. N-(2-Furylmethyl)-8-quinolinesulfonamide was not included in this screen. No IC₅₀, EC₅₀, or target-engagement data for this compound against PKM2, NPP1/3, TLR4/MD-2, or any other reported 8-quinolinesulfonamide target have been published.

PKM2 Modulation
Class-level inference
No data (absent from Marciniec et al. screen) vs. Compound 9a: reduced intracellular pyruvate in A549 cells
PKM2 activity cannot be assumed; procurement for PKM2 studies should default to characterized analogues.
A549 cell line; in vitro modulation assay
PKM2 pyruvate kinase cancer metabolism

NPP1/NPP3 Inhibition: No Comparator Data

A 2025 study evaluated quinoline-8-sulfonamide derivatives (3a–3v) as h-NPP1 and h-NPP3 inhibitors, reporting IC₅₀ values ranging from 0.731 µM to 1.23 µM for the most potent analogues (e.g., N-(cyclohexylmethyl)quinoline-8-sulfonamide (3n): h-NPP1 IC₅₀ = 0.731 ± 0.013 µM; N-(2,4-dichlorophenyl)quinoline-8-sulfonamide (3h): h-NPP1 IC₅₀ = 1.23 ± 0.011 µM, h-NPP3 IC₅₀ = 0.871 ± 0.08 µM) [1]. N-(2-Furylmethyl)-8-quinolinesulfonamide was not among the synthesised derivatives. No binding or functional data exist to support comparable or superior NPP1/NPP3 engagement.

NPP1/NPP3 Inhibition
Cross-study comparable
No data (absent from 3a–3v library) vs. 3n h-NPP1 IC₅₀ 0.731 µM; 3h dual IC₅₀ 1.23/0.871 µM
NPP inhibitor listing lacks published evidence; characterised derivatives 3n or 3h should be prioritised.
Recombinant enzyme assay; p-nitrophenyl substrate
NPP1 NPP3 ectonucleotidase purinergic signalling

Pharmacokinetics & In Vivo: No Comparator Data

A 2024 machine-learning-aided study calculated pharmacokinetic parameters (absorption, distribution, metabolism, excretion, toxicity) for 22 quinoline-8-sulfonamide–triazole hybrids, identifying compound 9b as a candidate with an appropriate pharmacokinetic profile and cytotoxicity against Caco-2 (IC₅₀ = 0.26 µM), SNB-19 (IC₅₀ = 0.38 µM), and A-549 (IC₅₀ = 0.40 µM) [1]. The furan-2-ylmethyl derivative is absent from that series. Solubility, permeability, metabolic stability, and in vivo exposure data are entirely absent for N-(2-furylmethyl)-8-quinolinesulfonamide, meaning any formulation or dosing assumption is speculative.

ADMET & In Vivo
Class-level inference
No data vs. Compound 9b: Caco-2 IC₅₀ 0.26 µM, SNB-19 0.38 µM, A-549 0.40 µM; favourable in silico ADMET
Absence of solubility, permeability, and exposure data increases failure risk in cell-based or in vivo studies.
In silico prediction only; no experimental PK
ADMET pharmacokinetics in vivo efficacy

N-(2-Furylmethyl)-8-quinolinesulfonamide: Application Scenarios


Exploratory SAR & Fragment Screening

N-(2-Furylmethyl)-8-quinolinesulfonamide may be used as a synthetic intermediate or scaffold-hopping starting point for structure–activity relationship (SAR) exploration within 8-quinolinesulfonamide programmes [1]. Its furan-2-ylmethyl substituent offers a hydrogen-bond-accepting heterocycle absent from most characterised analogues (which employ benzyl, triazole, or simple alkyl groups) [2]. However, any SAR conclusion extrapolating activity from published analogues without direct measurement is scientifically unjustified [1].

Negative Control & Tool Validation

If in-house profiling demonstrates that N-(2-furylmethyl)-8-quinolinesulfonamide lacks activity at a given target for which other 8-quinolinesulfonamides show potency (e.g., PKM2, NPP1/3), the compound could serve as a valuable negative control confirming that the target engagement is substituent-dependent rather than scaffold-driven [1][2][3]. This use, however, requires preliminary dose–response data, which are not publicly available.

Spectral Library & Analytical Reference

Because N-(2-furylmethyl)-8-quinolinesulfonamide has been characterised by basic chemoinformatic descriptors (logP ≈ 2.4, TPSA ≈ 63.3 Ų, HBD = 2, HBA = 3) [1], it may serve as an analytical reference standard for LC-MS or NMR method development within quinoline-sulfonamide chemical space, provided the user independently verifies batch-specific purity and identity via COA.

Application
Selection Property
Validation Focus
Exploratory SAR & Fragment Screening
Furan-2-ylmethyl H-bond accepting heterocycle; absent in benzyl/triazole analogues
In-house target profiling required; no extrapolation from published analogues
Negative Control & Tool Validation
Substituent-dependent target engagement (if confirmed inactive)
Dose-response data generation; scaffold-driven vs. substituent-driven verification
Spectral Library & Analytical Reference
Known chemoinformatic descriptors (logP, TPSA, HBD/HBA)
Batch-specific purity and identity verification via COA
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